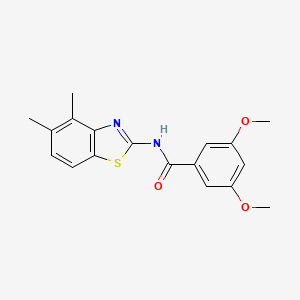

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Descripción

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a benzothiazole-derived benzamide compound characterized by a 1,3-benzothiazole core substituted with methyl groups at positions 4 and 5, coupled with a 3,5-dimethoxybenzamide moiety. The benzothiazole scaffold is widely studied for its biological relevance, including antiviral and enzyme-inhibitory activities .

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-10-5-6-15-16(11(10)2)19-18(24-15)20-17(21)12-7-13(22-3)9-14(8-12)23-4/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHDXXWQSXTKRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and dyes.

Mecanismo De Acción

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substitution pattern on the benzothiazole ring and the benzamide moiety significantly influences molecular weight, polarity, and biological activity. Key analogs include:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural extrapolation from .

Key Observations:

- Chlorine vs. Methyl Substitutions : The dichloro analog (395.25 g/mol) exhibits higher molecular weight and lipophilicity compared to the dimethyl target (~344.43 g/mol), which may influence solubility and membrane permeability .

- Scaffold Variations: Indeno-thiazole derivatives (e.g., compound 7f in ) demonstrate distinct ring systems but retain the 3,5-dimethoxybenzamide group, achieving moderate synthetic yields (25–50%) .

- Synthetic Accessibility : Methoxy and halogen substituents on the benzothiazole ring are associated with lower yields (e.g., 34–47% for chloro and methoxy derivatives ), likely due to steric or electronic challenges.

Chromatographic and Spectroscopic Behavior

- Retention Time and Peak Area : In chromatographic studies, analogs like N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide exhibited high molecular weight and distinct retention times, suggesting utility in analytical profiling .

- Spectroscopic Signatures: NMR and MS data for indeno-thiazole derivatives (e.g., compound 7d ) highlight the diagnostic utility of methoxy and aromatic proton signals in structural elucidation.

Actividad Biológica

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

- IUPAC Name: N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Molecular Formula: C17H18N2O3S

- Molecular Weight: 342.40 g/mol

The biological activity of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is primarily attributed to its interaction with various molecular targets involved in cancer and inflammation pathways. The compound is believed to inhibit specific enzymes and receptors that play crucial roles in cell proliferation and inflammatory responses.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit potent anticancer properties. In vitro assays have shown that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide effectively inhibits the proliferation of several cancer cell lines. For instance:

- Cell Lines Tested:

- A431 (human epidermoid carcinoma)

- A549 (human non-small cell lung cancer)

- H1299 (non-small cell lung cancer)

Results:

- The compound significantly reduced cell viability in a dose-dependent manner.

- Flow cytometry analysis indicated that treatment with this compound induced apoptosis and caused cell cycle arrest in the G0/G1 phase.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promising anti-inflammatory properties. Using enzyme-linked immunosorbent assay (ELISA), it was found to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated macrophage cell lines.

Study 1: Dual Action on Cancer and Inflammation

A study focused on the synthesis and biological evaluation of novel benzothiazole derivatives highlighted the dual action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide. The compound was found to:

- Inhibit proliferation in A431 and A549 cells.

- Reduce inflammatory cytokine levels.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A431 | 2.5 | Induction of apoptosis |

| Anticancer | A549 | 3.0 | Cell cycle arrest |

| Anti-inflammatory | RAW264.7 | 1.0 | Decrease in IL-6 and TNF-α levels |

Study 2: Mechanistic Insights

Another investigation provided insights into the mechanistic pathways affected by the compound. Western blot analysis revealed that treatment with N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide inhibited key signaling pathways (AKT and ERK) associated with cancer cell survival and proliferation.

Q & A

Q. Resolving data contradictions :

- Assay variability : Use standardized protocols (e.g., MTT vs. SRB assays) and validate with positive controls (e.g., doxorubicin).

- Cellular context : Differential activity in MCF-7 (breast cancer) vs. A549 (lung cancer) cells may reflect target expression levels. Cross-validate using siRNA knockdowns of suspected targets (e.g., apoptosis regulators) .

- Metabolic stability : Conflicting in vitro/in vivo results may arise from rapid hepatic metabolism; assess using microsomal stability assays .

How can researchers design experiments to elucidate the mechanism of action of this compound in modulating enzyme or receptor activity?

Advanced Research Question

Stepwise approach :

Target identification : Perform affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

Enzymatic assays : Test inhibition of candidate enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorogenic substrates. Calculate Ki values via Lineweaver-Burk plots .

Structural studies : Co-crystallize the compound with purified targets (e.g., tubulin) to identify binding pockets. Use molecular docking (AutoDock Vina) to predict interactions, validated by mutagenesis (e.g., alanine scanning) .

Pathway analysis : RNA-seq or phosphoproteomics on treated cells reveals downstream effects (e.g., apoptosis markers like caspase-3 activation) .

What analytical techniques are most reliable for assessing the stability and degradation pathways of this compound under physiological conditions?

Basic Research Question

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) or PBS (pH 7.4) over 24–72 hours. Major degradation pathways include hydrolysis of the amide bond (→ 3,5-dimethoxybenzoic acid) and oxidation of the thiazole sulfur .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; quantify parent compound loss via UPLC. Use Arrhenius plots to predict shelf life .

- LC-NMR : Characterize transient intermediates (e.g., sulfoxide derivatives) during oxidative stress tests (H₂O₂ exposure) .

How can researchers address solubility challenges in in vitro assays, and what formulation strategies improve bioavailability in preclinical models?

Advanced Research Question

Solubility enhancement :

- Co-solvents : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) for stock solutions.

- Nanoparticulate formulations : Encapsulate in PLGA nanoparticles (∼150 nm, PDI <0.2) via emulsion-diffusion, achieving >80% encapsulation efficiency. Characterize via dynamic light scattering .

Q. Bioavailability strategies :

- Prodrug design : Introduce ester linkages at the methoxy groups, hydrolyzed in vivo by esterases.

- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents (e.g., 10 mg/kg); measure plasma half-life using LC-MS/MS. Adjust formulations (e.g., liposomes) to extend t₁/₂ .

What computational tools and molecular modeling approaches are best suited to predict the binding affinity of derivatives to biological targets?

Advanced Research Question

- Docking simulations : Use Schrödinger’s Glide for high-throughput virtual screening. Validate with free-energy perturbation (FEP) calculations to predict ΔΔG values for binding .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess target-ligand complex stability. Analyze RMSD/RMSF plots to identify flexible binding regions .

- QSAR models : Train on datasets (e.g., IC₅₀ vs. molecular descriptors like logP, polar surface area) using Random Forest or SVM algorithms. Validate with leave-one-out cross-validation (R² >0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.